Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester

Description

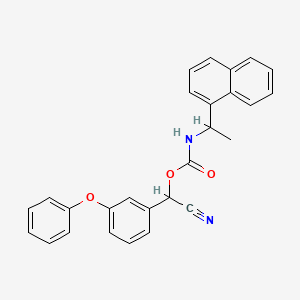

Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester (CAS: 98992-21-3), is a carbamate ester derivative characterized by a naphthalene moiety and a cyano(3-phenoxyphenyl)methyl group. Its molecular formula is C₂₄H₂₂N₂O₃, with a molecular weight of 386.45 g/mol . Structurally, it consists of a carbamic acid backbone esterified with a 1-(1-naphthalenyl)ethyl group and a cyano(3-phenoxyphenyl)methyl group. Its synthesis likely involves multi-step esterification or carbamate-forming reactions, as seen in analogous compounds .

Properties

CAS No. |

78445-38-2 |

|---|---|

Molecular Formula |

C27H22N2O3 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] N-(1-naphthalen-1-ylethyl)carbamate |

InChI |

InChI=1S/C27H22N2O3/c1-19(24-16-8-10-20-9-5-6-15-25(20)24)29-27(30)32-26(18-28)21-11-7-14-23(17-21)31-22-12-3-2-4-13-22/h2-17,19,26H,1H3,(H,29,30) |

InChI Key |

RHCDQANCOPLNSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting with the preparation of the naphthalenyl and phenoxyphenyl intermediates. The key steps include:

Naphthalenyl Intermediate Preparation: This involves the alkylation of naphthalene with an appropriate alkyl halide under Friedel-Crafts conditions.

Phenoxyphenyl Intermediate Preparation: This involves the reaction of phenol with a halobenzene derivative under nucleophilic aromatic substitution conditions.

Coupling Reaction: The final step involves the coupling of the naphthalenyl and phenoxyphenyl intermediates with cyanoacetic acid under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of naphthalene oxides and phenoxyphenyl oxides.

Reduction: Formation of reduced naphthalene and phenoxyphenyl derivatives.

Substitution: Formation of substituted carbamic acid derivatives.

Scientific Research Applications

Carbamic acid derivatives, including this compound, have demonstrated various biological activities:

- Enzyme Inhibition : Similar to other carbamates, this compound may act as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for neuromuscular function. This property suggests potential therapeutic applications in treating conditions like myasthenia gravis.

- Antimicrobial Properties : Preliminary studies indicate that carbamate derivatives can exhibit antimicrobial activity. This compound's structure allows it to interact with microbial enzymes or cell membranes, potentially leading to its use in developing new antimicrobial agents.

Pharmacological Assessments

Research has focused on the pharmacological effects of carbamate derivatives. A study investigated the efficacy of this compound in inhibiting AChE and found that it significantly increased acetylcholine levels in synaptic clefts, which could enhance neuromuscular transmission.

Antimicrobial Activity

A case study explored the antimicrobial effects of carbamic acid derivatives against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Toxicological Evaluations

Toxicological studies are crucial for determining the safety profile of new compounds. Evaluations of this carbamate derivative revealed a moderate toxicity level in animal models, necessitating further research to assess long-term effects and safety for human use.

Data Summary

The following table summarizes key biological activity data related to carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester:

Mechanism of Action

The mechanism of action of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate esters with aromatic or heterocyclic substituents are widely studied for their biological and chemical properties. Below is a comparative analysis of the target compound and structurally related derivatives:

Table 1: Structural and Functional Comparison of Carbamate Esters

Key Findings:

However, the target’s 1-naphthalenylethyl group distinguishes it from Fenpropathrin’s tetramethylcyclopropane core. Compared to simpler carbamates (e.g., ’s compound with a phenylmethyl group), the target’s larger aromatic substituents likely enhance lipophilicity, affecting bioavailability and environmental persistence .

Toxicity Profiles: While the target compound lacks explicit hazard data, structurally related carbamates (e.g., ’s compound) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) under GHS classification . Fenpropathrin, a functional analog, is classified as a moderate toxin with specific organotoxicity .

Other naphthalene-containing carbamates (e.g., ) are utilized in industrial chemical synthesis, suggesting the target could serve as a precursor in specialty polymers .

Biological Activity

Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester , often referred to as a carbamate, exhibits potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C25H24N2O4

- Molecular Weight : 420.47 g/mol

The structural formula can be visualized as:

Carbamic acid derivatives primarily function through inhibition of enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibition of HDAC activity can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles associated with cancer cell proliferation and survival .

Anticancer Activity

Recent studies have indicated that carbamate compounds can exhibit significant anticancer properties. For instance, a study focusing on structurally related compounds demonstrated that they could induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Case Study: In Vitro Studies

A notable case study involved the evaluation of a related carbamate in human cancer cell lines:

- Cell Lines Tested : Mia PaCa-2 (pancreatic), RKO (colorectal), and LoVo (colon).

- Findings : The compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects against these cell lines .

Neuropharmacological Effects

In addition to anticancer activity, carbamic acid derivatives have been investigated for their neuropharmacological effects. They are known to modulate neurotransmitter levels and may act as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | HDAC inhibition | |

| Apoptosis induction | Intrinsic pathway activation | |

| Neuroprotection | Acetylcholinesterase inhibition |

Toxicological Considerations

While exploring the therapeutic potential of carbamic acid derivatives, it is crucial to consider their toxicological profiles. Some studies have reported that certain carbamate compounds can exhibit neurotoxic effects at higher concentrations, necessitating careful dose optimization during therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to optimize the yield of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester?

- Methodology : Use a multi-step synthesis approach starting with the condensation of 1-naphthalenylethylamine with a substituted carbamoyl chloride. Key steps include:

- Step 1 : React 1-(1-naphthalenyl)ethylamine with phosgene or a phosgene equivalent to form the carbamoyl chloride intermediate .

- Step 2 : Esterify the intermediate with cyano(3-phenoxyphenyl)methanol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.

- Yield Optimization : Monitor reaction progress via TLC and employ column chromatography for purification. Solvent selection (e.g., DMF vs. THF) significantly impacts reaction efficiency .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., naphthalenyl protons at δ 7.2–8.5 ppm and cyano group at ~110 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretching (1680–1720 cm) and cyano group absorption (~2240 cm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 419.2) .

Q. What is the hypothesized mechanism of action for this compound in target organisms?

- Mechanism : As a synthetic pyrethroid analog, it likely disrupts voltage-gated sodium channels in insect neurons, causing hyperexcitation and paralysis. Competitive binding assays using C-labeled analogs and electrophysiological studies on insect ganglia can validate this .

Advanced Research Questions

Q. How can researchers resolve enantiomeric-specific activity given the compound’s stereochemical complexity?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Validate purity via circular dichroism (CD) .

- Bioactivity Assays : Compare LC values of isolated enantiomers against Drosophila melanogaster using contact toxicity tests .

Q. What metabolic pathways are implicated in the degradation of this compound in non-target organisms?

- Approach :

- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and identify metabolites via LC-QTOF-MS. Key pathways include:

- Ester Hydrolysis : Cleavage of the carbamate ester to form cyano(3-phenoxyphenyl)methanol and naphthalenylethylamine .

- Oxidation : CYP450-mediated hydroxylation of the naphthalene ring .

Q. What environmental degradation products arise under hydrolytic conditions, and how are they characterized?

- Protocol :

- Hydrolysis Studies : Expose the compound to pH 7.4 buffer at 25°C for 48 hours. Quench with acetonitrile and analyze via GC-MS.

- Identified Products : 3-Phenoxybenzaldehyde (from ester cleavage) and 1-(1-naphthalenyl)ethylamine (from carbamate hydrolysis) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure; H315/H319 ).

- Ventilation : Use fume hoods to avoid inhalation (H335 ).

- First Aid : Immediate rinsing with water for skin contact; seek medical attention if ingested (H302 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.